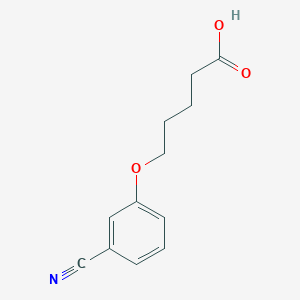

5-(3-Cyanophenoxy)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-cyanophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c13-9-10-4-3-5-11(8-10)16-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASZYBYQWJDDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 5-(3-Cyanophenoxy)pentanoic Acid

The synthesis of this compound is typically achieved through a convergent approach, where the phenoxy and pentanoic acid components are joined.

A cornerstone in the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classic and widely used method involves the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.orgpressbooks.pub In this specific synthesis, 3-cyanophenol (B46033) is deprotonated by a base, such as sodium hydride, to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic alkyl halide, like ethyl 5-bromovalerate. The reaction results in the formation of the characteristic ether linkage of the target molecule. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

The pentanoic acid chain is typically introduced as an ester, which is then converted to the final carboxylic acid. This two-step approach is often more efficient than attempting to directly use a halo-carboxylic acid, which can be less reactive or lead to side reactions under the basic conditions of the Williamson ether synthesis. The carboxylic acid functionality is a key handle for further modifications and derivatization.

Derivatization and Analog Generation

The functional groups of this compound, namely the carboxylic acid and the cyano group, provide avenues for creating a diverse library of related compounds.

The carboxylic acid group of this compound can be readily converted into a variety of esters. This esterification is significant in the context of prodrug design, where the modification can enhance properties like lipophilicity and membrane permeability. nih.govnih.gov For example, converting the carboxylic acid to an ester can mask its polarity, potentially improving its bioavailability. nih.gov These ester derivatives can also serve as chemical probes to study biological processes, with the ester linkage designed to be cleaved by cellular enzymes, releasing the active carboxylic acid at a desired site.

The cyano group (-C≡N) on the benzene ring offers another site for chemical modification, allowing for the synthesis of a wide range of analogs with different electronic and steric properties. The cyano group is an electron-withdrawing group that influences the reactivity of the aromatic ring. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. These transformations significantly alter the molecule's properties and can be used to explore structure-activity relationships in medicinal chemistry or materials science. nih.gov

Alterations of the Pentanoic Acid Chain for Structure-Activity Relationship Studies

The pentanoic acid chain of this compound is a critical component that influences its biological and physicochemical properties. Researchers have systematically modified this chain to probe structure-activity relationships (SAR). Such studies aim to identify which structural features are crucial for a compound's biological activity. google.com

Modifications to the alkanoic acid chain of phenoxyalkanoic acids can significantly impact their biological activity. For instance, the length of the alkyl chain is a key determinant for substrate specificity in certain enzymatic reactions. Studies on enzymes like the Gretchen Hagen 3 (GH3) acyl acid amido synthetases from Arabidopsis have shown that the side-chain length of phenoxyalkanoic acids is a crucial feature for their catalytic activity. nih.govnih.gov For example, the enzyme AtGH3.15 displays a preference for longer-chain phenoxyalkanoic acids. nih.gov This suggests that analogs of this compound with varying chain lengths (e.g., butanoic, hexanoic) could exhibit differential biological activities.

Furthermore, the introduction of substituents along the pentanoic acid chain can provide valuable SAR data. For example, the synthesis of α-substituted phenoxyalkanoic acids is a common strategy to explore the impact of steric and electronic effects near the carboxylic acid moiety. General methods for the synthesis of phenoxyalkanoic acids often involve the reaction of a phenol with a haloalkanoic acid under basic conditions. google.com By employing different haloalkanoic acid starting materials, a library of analogs with diverse substitutions on the pentanoic acid chain can be generated.

Synthesis of Conjugates and Hybrid Molecules

To enhance or modify the properties of this compound, researchers have explored the synthesis of conjugates and hybrid molecules. This approach involves linking the core scaffold to other chemical entities, such as other bioactive molecules, reporter groups, or molecules that improve pharmacokinetic properties.

One common strategy for creating conjugates is through the formation of an amide or ester linkage via the carboxylic acid group of the pentanoic acid chain. For instance, phenoxyacetic acid derivatives have been condensed with various ketones to form chalcones, which are then reacted with acid hydrazides to generate new hybrid molecules. nih.gov This approach could be adapted to this compound to create a diverse range of hybrid compounds.

The synthesis of phenoxyacetic acid esters from phenols has been achieved using activators like phosphonitrilic chloride, which facilitates the coupling of the carboxylic acid with a phenolic partner. jocpr.com This method could be employed to conjugate this compound with various phenolic compounds, potentially leading to new molecules with combined or synergistic activities.

In the context of herbicide research, the conjugation of amino acids to phenoxyalkanoic acids is a known metabolic pathway in plants, catalyzed by enzymes such as GH3 acyl acid amido synthetases. nih.govnih.gov This natural conjugation process can be mimicked synthetically to prepare amino acid conjugates of this compound for biological evaluation.

Stereoselective Synthesis Approaches

The introduction of stereocenters into the this compound scaffold opens up avenues for exploring the impact of stereochemistry on biological activity. Stereoselective synthesis aims to control the formation of specific stereoisomers, which can have profoundly different biological effects.

Enantioselective Synthesis Strategies for Chiral Analogs

While specific enantioselective syntheses for this compound are not prominently documented in the provided search results, general strategies for the enantioselective synthesis of related phenoxyacetic acid derivatives can be considered. Chiral phenoxyacetic acid analogs have been investigated for their agonist activity on peroxisome proliferator-activated receptors (PPARs). nih.gov

The synthesis of chiral building blocks is a cornerstone of enantioselective synthesis. For example, the synthesis of optically active 2-(4-hydroxyphenoxy)alkanoic acids has been described, which could serve as precursors for chiral analogs of this compound.

Diastereoselective Control in Multi-Step Syntheses

When multiple stereocenters are present in a molecule, controlling their relative orientation (diastereoselectivity) is a significant synthetic challenge. Diastereoselective synthesis often relies on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

The synthesis of β-substituted-α,γ-diaminobutyric acids and pyrrolidines with multiple chiral centers has been achieved with high diastereoselectivity through Michael addition reactions of chiral iminolactones to nitroalkenes. nih.govcancer.gov This methodology could potentially be adapted to introduce multiple stereocenters into the pentanoic acid chain of this compound.

Furthermore, the diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones has been reported via cascade Michael reactions, achieving complete diastereoselectivity in many cases. beilstein-journals.org The principles of these reactions could inform the design of diastereoselective routes to complex derivatives of this compound. The synthesis of new zwitterionic bicyclic lactams has also been accomplished with high diastereoselectivity, providing scaffolds for the construction of substituted piperidines. nih.gov

The development of stereoselectively-fluorinated analogs of pipecolic acid has been achieved through deoxyfluorination, navigating a complex reaction network to yield specific diastereoisomers. rsc.org This highlights the intricate control required in multi-step syntheses to achieve the desired stereochemical outcome.

Biosynthetic Pathways and Biopolymer Integration

Microbial Metabolism of Cyanophenoxyalkanoic Acids

The ability of microorganisms to metabolize unusual carbon sources is a key driver for the production of functionalized biopolymers. The metabolism of cyanophenoxyalkanoic acids, such as 5-(3-cyanophenoxy)pentanoic acid, in PHA-producing organisms is presumed to follow the general pathways established for other phenoxyalkanoic acids and fatty acids.

Uptake and Catabolism in Polyhydroxyalkanoate (PHA)-Producing Organisms

Pseudomonas putida, a versatile soil bacterium, is a natural producer of medium-chain-length PHAs (mcl-PHAs) and can utilize a wide range of carbon sources, including fatty acids and aromatic compounds. nih.gov The uptake of this compound into the bacterial cell is the initial and crucial step. This process is likely mediated by fatty acid transport proteins. Once inside the cell, the compound is expected to be activated to its corresponding coenzyme A (CoA) thioester, 5-(3-cyanophenoxy)pentanoyl-CoA, by a fatty acyl-CoA synthetase (FadD). researchgate.net

Following activation, the 5-(3-cyanophenoxy)pentanoyl-CoA would enter the β-oxidation cycle. This catabolic pathway involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbon units, releasing acetyl-CoA in each cycle. researchgate.net For an odd-chain fatty acid analogue like this compound, the final round of β-oxidation would yield propionyl-CoA and 3-cyanophenoxyacetyl-CoA. The β-oxidation pathway is a primary route for generating the (R)-3-hydroxyacyl-CoA monomers required for PHA synthesis when fatty acids are the carbon source. nih.gov

Enzymatic Transformations and Metabolic Intermediates

The catabolism of 5-(3-cyanophenoxy)pentanoyl-CoA through the β-oxidation cycle would involve a core set of enzymes. The key enzymatic steps and the resulting intermediates are outlined below. It is important to note that the presence of the 3-cyanophenoxy group may influence the efficiency of these enzymatic conversions.

The primary enzymes in the β-oxidation cycle include acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase. nih.gov The intermediates generated during the catabolism of 5-(3-cyanophenoxy)pentanoyl-CoA would be key precursors for incorporation into the PHA polymer. The most direct precursor for PHA synthesis is the (R)-3-hydroxyacyl-CoA intermediate. In the case of this compound, this would be (R)-3-hydroxy-5-(3-cyanophenoxy)pentanoyl-CoA.

| Enzyme | Reaction | Substrate | Product |

| Acyl-CoA Dehydrogenase | Oxidation | 5-(3-cyanophenoxy)pentanoyl-CoA | 2-enoyl-5-(3-cyanophenoxy)pentanoyl-CoA |

| Enoyl-CoA Hydratase | Hydration | 2-enoyl-5-(3-cyanophenoxy)pentanoyl-CoA | 3-hydroxy-5-(3-cyanophenoxy)pentanoyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation | 3-hydroxy-5-(3-cyanophenoxy)pentanoyl-CoA | 3-keto-5-(3-cyanophenoxy)pentanoyl-CoA |

| 3-Ketoacyl-CoA Thiolase | Thiolysis | 3-keto-5-(3-cyanophenoxy)pentanoyl-CoA | 3-cyanophenoxyacetyl-CoA + Propionyl-CoA |

Incorporation into Biopolymers (Polyhydroxyalkanoates)

The synthesis of functionalized PHAs is achieved by intercepting the intermediates of the β-oxidation pathway and diverting them towards polymerization by PHA synthase.

Mechanisms of 3-Hydroxy-X-Cyanophenoxyalkanoate Monomer Integration

The key enzyme responsible for PHA synthesis is PHA synthase (PhaC). csic.es In P. putida, the PHA synthase exhibits broad substrate specificity, allowing for the polymerization of various (R)-3-hydroxyacyl-CoA monomers, including those with functional groups in their side chains. mdpi.com The (R)-3-hydroxy-5-(3-cyanophenoxy)pentanoyl-CoA, generated as an intermediate in the β-oxidation of this compound, would be a suitable substrate for the PHA synthase. The enzyme would catalyze the formation of an ester bond between the hydroxyl group of one monomer and the carboxyl group of another, leading to the formation of a polyester (B1180765) chain containing the 3-cyanophenoxy functional group. Studies on fluorinated phenoxyalkanoic acids have demonstrated the feasibility of incorporating such aromatic side groups into PHAs by P. putida. researchgate.net

Influence of Substrate Structure on Monomer Incorporation Efficiency

The efficiency of incorporation of a functionalized monomer into a PHA polymer is influenced by several factors related to the substrate's structure. The chain length of the alkanoic acid, the nature of the functional group, and its position on the aromatic ring can all affect uptake, metabolism, and polymerization.

For this compound, the odd-numbered carbon chain is a notable feature. While P. putida can metabolize odd-chain fatty acids, the efficiency might differ from that of even-chain fatty acids. plos.org The cyano group at the meta-position (position 3) of the phenoxy ring introduces a polar and electron-withdrawing functionality. The steric hindrance and electronic properties of this group could influence the binding of the corresponding 3-hydroxyacyl-CoA to the active site of the PHA synthase, thereby affecting the rate and extent of its incorporation. Research on other functionalized PHAs has shown that the monomer composition of the resulting polymer is highly dependent on the structure of the supplied substrate. researchgate.net

| Structural Feature | Potential Influence on Incorporation |

| Pentanoic acid chain (5 carbons) | Odd-chain length may lead to different metabolic flux and monomer availability compared to even-chain fatty acids. |

| Phenoxy group | The bulky aromatic ring can be accommodated by the active site of P. putida's PHA synthase. |

| Cyano group (at position 3) | The polarity and electronic nature may affect enzyme-substrate interactions and the properties of the final polymer. |

Engineered Biosynthetic Pathways for Functionalized PHA Production

Metabolic engineering offers powerful strategies to enhance the production of functionalized PHAs. nih.gov To improve the incorporation of monomers derived from this compound, several genetic modifications could be implemented in P. putida.

One key strategy is to block competing metabolic pathways. Deleting the genes encoding enzymes that further degrade the desired 3-hydroxyacyl-CoA intermediate, such as 3-hydroxyacyl-CoA dehydrogenase, could increase the intracellular pool of this monomer available for PHA synthase. researchgate.net Another approach involves the overexpression of the PHA synthase gene (phaC) to enhance the polymerization step. acs.org

Furthermore, engineering the β-oxidation pathway itself can be beneficial. For instance, modulating the expression of specific enoyl-CoA hydratases (like PhaJ) that are known to efficiently produce (R)-3-hydroxyacyl-CoA monomers can channel more of the metabolic intermediates towards PHA synthesis. researchgate.net The selection and engineering of transport proteins to improve the uptake of the functionalized fatty acid from the medium can also be a viable strategy. acs.org These engineered approaches have been successfully used to increase the production of various tailored PHAs. researchgate.net

Analytical Techniques for Biosynthetic Product Characterization

The rigorous identification and quantification of novel monomers within a biopolymer and the analysis of associated metabolic products are foundational to biosynthetic research. A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of these biomaterials.

Spectroscopic methods are indispensable for elucidating the chemical structure of a polymer and confirming the incorporation of specific monomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be primary tools for identifying the characteristic signals of the this compound moiety within a polymer chain.

¹H NMR: The proton signals of the aromatic ring, the methylene (B1212753) groups of the pentanoic acid chain, and the ether linkage would provide a distinct fingerprint. The specific chemical shifts and coupling patterns of the aromatic protons would confirm the 3-cyano substitution pattern.

¹³C NMR: The carbon spectrum would be expected to show unique resonances for the nitrile carbon, the aromatic carbons, the ether-linked carbon, and the carbonyl carbon of the acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the key functional groups present in a biopolymer containing this compound. The characteristic absorption bands would include:

A sharp peak for the nitrile (C≡N) stretching vibration.

Strong absorption from the carbonyl (C=O) group of the carboxylic acid.

Bands corresponding to the aromatic C-H and C=C bonds.

Stretching vibrations for the C-O-C ether linkage.

The presence of these specific peaks in the FTIR spectrum of a purified biopolymer would serve as strong evidence for the successful incorporation of the monomer.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons | δ 7.0-7.5 ppm |

| ¹H NMR | Methylene protons (chain) | δ 1.5-2.5 ppm |

| ¹H NMR | Methylene protons (adjacent to ether) | δ 4.0-4.2 ppm |

| ¹³C NMR | Nitrile carbon (C≡N) | δ 118-120 ppm |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 170-180 ppm |

| FTIR | Nitrile stretch (C≡N) | 2220-2240 cm⁻¹ |

| FTIR | Carbonyl stretch (C=O) | 1700-1725 cm⁻¹ |

| FTIR | Ether stretch (C-O-C) | 1050-1250 cm⁻¹ |

Chromatographic techniques are crucial for separating and quantifying the components of a biosynthetic process, from small molecule metabolites to the constituent monomers of a polymer.

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for the analysis of this compound in biological samples or from the hydrolysis of a biopolymer.

Reversed-Phase HPLC: A C18 column could be used with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the protonation of the carboxylic acid group.

Detection: A UV detector set to the maximum absorbance wavelength of the cyanophenoxy group would provide sensitive and specific detection. A mass spectrometer (LC-MS) could be coupled to the HPLC for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives, GC-MS is a powerful tool. The carboxylic acid group of this compound would need to be derivatized, for example, by esterification (e.g., to its methyl ester) to increase its volatility. The mass spectrum would provide a unique fragmentation pattern, allowing for unambiguous identification.

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Sample Preparation | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

| HPLC | Direct injection or extraction | C18 | Acetonitrile/Water Gradient | UV, MS |

| GC-MS | Derivatization (e.g., esterification) | DB-5 or similar | Helium | Mass Spectrometry |

No Publicly Available Data on the Molecular Mechanisms of this compound

Following a comprehensive search of scientific literature and databases, no specific research findings or data are publicly available regarding the molecular mechanisms of action for the chemical compound this compound. The initial request for an article detailing its interaction with specific biological targets cannot be fulfilled due to the absence of published studies on this particular compound.

The intended article was to be structured around the compound's effects on several key cellular components and pathways, including:

Receptor and Enzyme Interactions: This included potential agonism of the Vitamin D Receptor, inhibition of the Arginase enzyme, modulation of Peroxisome Proliferator-Activated Receptors (PPARs), and interaction with Voltage-Gated Sodium Channels.

Cellular Pathway Modulation: Specifically, the planned article was to explore any known perturbations of intracellular signaling cascades caused by this compound.

Despite targeted searches for data on binding affinities, enzyme inhibition kinetics, and the compound's influence on these cellular mechanisms, no relevant scientific literature was identified. This indicates that the biological activity of this compound in these specific contexts has not been a subject of published research.

Therefore, the creation of a detailed and scientifically accurate article, including data tables and in-depth research findings as per the original request, is not possible at this time. The lack of available information prevents a factual and evidence-based discussion of the compound's molecular interactions and its effects on cellular pathways.

Information regarding "this compound" is currently unavailable in the specified contexts.

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found linking the chemical compound This compound to the detailed topics requested in the article outline. The searches for its involvement in molecular mechanisms of action, effects on gene expression and protein synthesis, induction of protoporphyrin IX, or its role in protein degradation mechanisms such as PROTACs, did not yield any relevant results.

The requested article structure is as follows:

Molecular Mechanisms of Action and Target Identification

Molecular Mechanisms of Action and Target Identification

Cellular Pathway Modulation

Induction of Cellular Processes (e.g., Protoporphyrin IX production)

Protein Degradation Mechanisms and Ligand Design

Protein Degradation Mechanisms and Ligand Design

Targeted Protein Degradation Modalities and Specificity

While extensive research exists for the general topics outlined—such as the design and function of PROTACs sigmaaldrich.com, the roles of E3 ubiquitin ligases like Cereblon and VHL, and the principles of targeted protein degradation—this body of work does not specifically mention or detail the function of "5-(3-Cyanophenoxy)pentanoic acid." This compound is listed in chemical supply catalogs, but its application and biological activity in the specified areas are not documented in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on "this compound" according to the provided structure.

Table of Compounds

As no specific research findings involving "this compound" and other compounds within the requested topics were identified, a table of compounds cannot be generated.

Preclinical Biological Evaluation and Model Systems

In Vivo Animal Model Investigations

No in vivo studies evaluating the efficacy of 5-(3-Cyanophenoxy)pentanoic acid in any established animal disease models were found. The selection of appropriate animal models is crucial for assessing the in vivo efficacy of therapeutic agents, but no such research has been documented for this compound. nih.govnih.gov

There is no information available regarding the analysis of pharmacodynamic (PD) biomarkers in animal systems following administration of This compound . The use of PD biomarkers is essential for understanding a drug's effect on its target and the biological system, but no such analyses have been reported for this compound. aginganddisease.orgmdpi.comyoutube.comnih.gov

Therefore, the requested article with the specified outline and content cannot be generated due to the absence of scientific data on this compound in the context of preclinical research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic SAR Analysis of the Cyanophenoxypentanoic Acid Scaffold

A systematic analysis of the cyanophenoxypentanoic acid scaffold would traditionally involve the synthesis and biological evaluation of a series of analogs to determine how specific structural modifications influence its activity. This would include altering the aromatic ring substituents, modifying the pentanoic acid chain, and investigating the role of the cyano group.

Influence of Aromatic Substituents on Biological Activity

The nature and position of substituents on the phenoxy ring are expected to significantly impact the biological activity of 5-(3-Cyanophenoxy)pentanoic acid. Substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its binding affinity to a biological target.

A hypothetical SAR study might explore a range of substituents to build a comprehensive picture of the electronic and steric requirements for optimal activity.

Table 1: Hypothetical Influence of Aromatic Substituents on Biological Activity

| Substituent at R | Position | Expected Electronic Effect | Predicted Impact on Activity (Hypothetical) |

| -NO₂ | para | Strong electron-withdrawing | May enhance or decrease activity depending on target interaction |

| -OCH₃ | para | Strong electron-donating | May enhance or decrease activity depending on target interaction |

| -Cl | meta | Electron-withdrawing (inductive) | Could influence binding through halogen bonding or steric effects |

| -CH₃ | ortho | Weak electron-donating, steric bulk | May cause steric hindrance, reducing binding affinity |

Impact of Pentanoic Acid Chain Length and Modifications

The pentanoic acid side chain provides a crucial linker and a key functional group for interaction with biological targets. Its length, flexibility, and the presence of the carboxylic acid are all expected to be important determinants of activity.

Varying the length of the alkyl chain (e.g., from propanoic to hexanoic acid) would alter the distance between the aromatic ring and the carboxylate group, which could be critical for optimal positioning within a binding site. Introducing rigidity into the chain, for instance through the incorporation of a double bond or a cyclic moiety, could also significantly affect the conformational freedom of the molecule and, consequently, its binding affinity.

Furthermore, modification of the carboxylic acid group itself, for example, by converting it to an ester or an amide, would change its hydrogen bonding capacity and charge, likely having a profound impact on its biological activity.

Table 2: Hypothetical Impact of Pentanoic Acid Chain Modifications on Biological Activity

| Chain Modification | Expected Effect | Predicted Impact on Activity (Hypothetical) |

| Shorter chain (e.g., propanoic acid) | Reduced distance between pharmacophores | May lead to suboptimal binding |

| Longer chain (e.g., heptanoic acid) | Increased distance and lipophilicity | May improve or disrupt binding depending on target topology |

| Introduction of a double bond | Increased rigidity | Could lock the molecule in a favorable or unfavorable conformation |

| Esterification of the carboxylic acid | Loss of negative charge and H-bond donor | Likely to significantly reduce or alter activity |

Contribution of the Cyano Group to Ligand-Target Interactions

The cyano group (-C≡N) is a unique functional group with a strong dipole and the ability to act as a hydrogen bond acceptor. Its presence at the meta-position of the phenoxy ring is a defining feature of this compound.

In the context of ligand-target interactions, the nitrogen atom of the cyano group can form a hydrogen bond with a suitable donor on a receptor. The linear geometry of the cyano group also imposes specific steric constraints. Replacing the cyano group with other functionalities, such as a nitro group, a halogen, or a simple hydrogen atom, would be a key experiment in a SAR study to elucidate its precise role in binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of experimental data, a discussion of QSAR modeling for this compound remains theoretical.

Development of Predictive Models for Biological Activity

Should a dataset of biologically active and inactive analogs of this compound become available, QSAR models could be developed. This would involve calculating a variety of molecular descriptors for each analog, such as electronic, steric, and lipophilic parameters. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to derive a mathematical equation that correlates these descriptors with the observed biological activity. A robust QSAR model would have high statistical significance and predictive power, as assessed by cross-validation techniques.

Identification of Key Physico-chemical Descriptors for Activity

A successful QSAR model would identify the key physico-chemical descriptors that are most important for the biological activity of this class of compounds. For instance, the model might reveal that a specific range of lipophilicity (logP), a particular electronic character of the aromatic ring (e.g., measured by Hammett constants), and specific steric parameters are crucial for high potency. These insights would be invaluable for the rational design of new, more active derivatives.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Applications

The development of new drugs often relies on two complementary strategies: Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD). SBDD utilizes the known three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. In contrast, LBDD is employed when the structure of the target is unknown. This approach is guided by the properties of known active ligands, with the assumption that molecules with similar structural or electronic features will exhibit comparable biological activities.

For a compound like This compound , its potential application in both SBDD and LBDD can be theoretically considered. In an SBDD context, the distinct structural features of the molecule—the cyanophenoxy group and the pentanoic acid chain—could be modeled to fit into the binding site of a target protein. The cyano group, for instance, can act as a hydrogen bond acceptor, while the carboxylic acid moiety of the pentanoic acid chain can form ionic interactions or strong hydrogen bonds. The flexible pentanoic acid linker allows the phenyl ring to adopt various orientations to optimize interactions within a binding pocket.

In a hypothetical LBDD study, if a series of molecules containing the cyanophenoxy motif were known to be active against a particular target, This compound could serve as a template or a query molecule for developing a pharmacophore model. This model would define the essential spatial arrangement of chemical features required for biological activity.

Ligand Efficiency and Lipophilic Efficiency Analysis

To assess the drug-like properties of a compound and guide the optimization process, medicinal chemists frequently use metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE). LE is a measure of the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target. LipE relates the potency of a compound to its lipophilicity, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) properties.

While specific binding data for This compound is not publicly available, we can perform a theoretical analysis based on its structure. The molecular weight and heavy atom count can be readily calculated, which are essential for determining LE once binding affinity data is obtained. Similarly, its lipophilicity, often expressed as logP, can be calculated using computational methods. These calculated values would be crucial in the early stages of a drug discovery project to evaluate the quality of this chemical scaffold.

A summary of the calculated physicochemical properties relevant to LE and LipE analysis for This compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Heavy Atom Count | 16 |

| Calculated logP | 1.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Note: These values are computationally predicted and would require experimental validation.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This method involves screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The structure of This compound lends itself to a theoretical FBDD approach. The molecule can be deconstructed into two primary fragments: the 3-cyanophenoxy group and the pentanoic acid tail. Each of these fragments possesses chemical features that could be important for target binding.

For instance, the 3-cyanophenol (B46033) fragment could be screened independently to identify its potential interactions within a target's binding site. If this fragment shows even weak affinity, it can serve as a starting point for optimization. The pentanoic acid chain could then be added and its length and composition modified to enhance binding affinity and improve physicochemical properties. This systematic, piece-by-piece approach is a hallmark of FBDD and allows for a more efficient exploration of chemical space.

The table below lists the constituent fragments of This compound that could be utilized in an FBDD campaign.

| Fragment Name | Chemical Structure |

| 3-Cyanophenol | C₇H₅NO |

| Pentanoic acid | C₅H₁₀O₂ |

By studying these individual fragments and their interactions with a target, researchers could gain valuable insights into the structural requirements for binding, ultimately guiding the design of more potent and selective drug candidates.

Advanced Research Applications and Methodological Contributions

Development as Chemical Probes for Biological Systems

There is no scientific literature available to indicate that 5-(3-Cyanophenoxy)pentanoic acid has been developed or utilized as a chemical probe.

Fluorescently Labeled Analogs for Imaging Studies

No studies have been published on the synthesis or application of fluorescently labeled analogs of this compound for imaging purposes.

Affinity Probes for Target Identification and Validation

There is no information available on the use of this compound in the development of affinity probes for identifying or validating biological targets.

Role in Novel Drug Discovery Paradigms

No research has been found that details the application of this compound in any drug discovery campaigns.

Application in Phenotypic Screening Campaigns

A search of scientific literature did not yield any instances of this compound being included in phenotypic screening libraries or its effects in such screens being reported.

Integration into Polypharmacology Research

There is no available data to suggest that this compound has been investigated for its polypharmacological profile or designed as a polypharmacological agent.

Methodological Advancements in Chemical Synthesis and Characterization

While basic chemical properties are predicted in databases, there are no published research articles detailing novel synthetic routes or advanced characterization methods specifically for this compound.

Due to the absence of specific research on This compound , a detailed article on its advanced research applications and methodological contributions cannot be generated at this time.

Novel Synthetic Routes Development

There is no information available in the searched scientific literature regarding the development of novel synthetic routes for this compound.

Development of High-Throughput Screening Assays

No records were found describing the development or use of high-throughput screening assays specifically involving this compound. nih.govnih.govspringernature.comdoaj.org

Future Research Directions and Unexplored Avenues

Investigation of Unconventional Biological Targets

The structural motifs within 5-(3-Cyanophenoxy)pentanoic acid hint at the possibility of interaction with a variety of biological targets beyond conventional enzymes and receptors. The cyanophenoxy group, in particular, is a feature in several known bioactive molecules, suggesting that this compound could be a candidate for investigating novel therapeutic pathways.

Future research could focus on screening this compound against a panel of unconventional biological targets. For instance, molecules containing a cyanophenoxy ring have been studied as inhibitors of enzymes like phosphodiesterase-IV (PDE4) and HIV integrase. nih.gov There is also precedent for cyanophenoxy-containing compounds in the development of antitubercular agents targeting enzymes such as MtbIMPDH2. nih.gov These examples provide a rationale for exploring the inhibitory potential of this compound against these and other non-traditional enzyme targets.

Furthermore, the phenoxyalkanoic acid structure is a well-known pharmacophore. nih.gov Investigating how the addition of a cyano group at the meta position influences binding to various receptors could uncover novel structure-activity relationships.

| Potential Unconventional Target Class | Rationale based on Structural Analogs |

| Phosphodiesterases (e.g., PDE4) | Crisaborole, a cyanophenoxy-containing drug, is a known PDE4 inhibitor. nih.gov |

| Viral Integrases (e.g., HIV integrase) | The design of inhibitors for two-metal-ion mechanisms, present in enzymes like HIV integrase, has been a target for complex heterocyclic molecules. nih.gov |

| Mycobacterial Enzymes (e.g., MtbIMPDH2) | Benzoxazole inhibitors of MtbIMPDH2 with cyanophenoxy moieties have shown antibacterial activity. nih.gov |

Exploration of Multi-Targeting Modalities

The development of single molecules that can modulate multiple biological targets is a growing area of interest in drug discovery. The structure of this compound, with its distinct phenoxy and carboxylic acid functional groups, makes it a suitable scaffold for designing multi-targeting agents.

A potential avenue of research is the design of bifunctional inhibitors. The carboxylic acid moiety could be engineered to interact with one target, while the cyanophenoxy group could be tailored to bind to another. This approach could be particularly relevant for complex diseases where targeting a single pathway is insufficient. The concept of using flexible linkers to connect two pharmacophores for improved inhibitory ability has been discussed in the context of other complex molecules. nih.gov

Moreover, computational studies could be employed to identify potential pairs of targets that could be simultaneously modulated by derivatives of this compound. This could lead to the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Application in Advanced Biomaterial Development

The physical and chemical properties of this compound suggest its potential use as a building block for advanced biomaterials. The pentanoic acid chain provides a flexible spacer and a reactive handle for polymerization or conjugation, while the cyanophenoxy group can impart specific properties such as aromaticity and polarity.

One area of exploration is the synthesis of novel polymers and dendrimers. Pentanoic acid derivatives have been used to create dendritic structures for various bioapplications. The presence of the cyanophenoxy group could influence the self-assembly and final properties of such materials, potentially leading to new drug delivery systems, tissue engineering scaffolds, or diagnostic agents. For example, derivatives of pentanoic acid have been incorporated into macromolecular MRI contrast agents. nih.gov

The potential for creating biodegradable polymers is another promising research direction. The ester and ether linkages in polymers derived from this compound could be susceptible to enzymatic or hydrolytic degradation, making them suitable for in vivo applications.

| Potential Biomaterial Application | Rationale based on Structural Components |

| Dendritic Scaffolds | Amino-terminal dendrimers have been synthesized using pentanoic acid derivatives as a foundational scaffold. |

| Macromolecular MRI Contrast Agents | Gadolinium(III) complexes with pentanoic acid derivatives have been used to create high-relaxivity polymers for MRI applications. nih.gov |

| Biodegradable Polymers | The inherent ester and ether functionalities could allow for the design of materials that break down into non-toxic components in a biological environment. |

Integration of Machine Learning and AI in Research Efforts

Machine learning and artificial intelligence (AI) are powerful tools that can accelerate the discovery and development of new molecules. For a compound like this compound, where experimental data is scarce, in silico methods can provide valuable initial insights.

AI algorithms can be used to predict the biological activities and physicochemical properties of this compound and its derivatives. Virtual screening of large compound libraries against various biological targets can help to prioritize experimental studies. researchgate.netresearchgate.net Machine learning models, trained on data from structurally similar compounds, could predict potential targets and off-targets, guiding the design of more selective molecules. acs.org

Furthermore, AI can be employed to design novel derivatives of this compound with optimized properties. Generative models can propose new chemical structures with enhanced activity or improved pharmacokinetic profiles. This integration of AI could significantly reduce the time and cost associated with traditional research and development.

Sustainable Synthesis and Green Chemistry Approaches

Developing environmentally friendly methods for the synthesis of chemical compounds is of paramount importance. Future research on this compound should include the exploration of sustainable and green chemistry approaches.

This could involve the use of biocatalysts, such as enzymes, to perform key synthetic steps. For example, the degradation of phenoxyalkanoic acid herbicides often involves dioxygenases, which could potentially be adapted for synthetic purposes. nih.gov The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions should also be prioritized.

Additionally, research into the microbial degradation of this compound could provide insights into its environmental fate and inspire the development of bioremediation strategies. Understanding the metabolic pathways involved in the breakdown of related phenoxyalkanoic acids can inform the design of more biodegradable analogs. nih.gov

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Biocatalysis | Use of enzymes, such as lipases or dioxygenases, for stereoselective synthesis or modification. nih.govnih.gov |

| Renewable Feedstocks | Investigation of bio-based sources for the pentanoic acid chain or the phenolic precursor. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Cyanophenoxy)pentanoic acid, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves alkylation of a phenolic precursor (e.g., 3-cyanophenol) with a brominated pentanoate ester, followed by saponification to yield the carboxylic acid. For example, ethyl 5-bromopentanoate can react with 3-cyanophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate ester, which is hydrolyzed using NaOH or LiOH . Optimization includes monitoring reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Yields >70% are achievable with reflux in aprotic solvents like THF .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure via characteristic shifts (e.g., cyanophenoxy protons at δ 7.4–7.6 ppm, pentanoic acid CH₂ at δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 234.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.